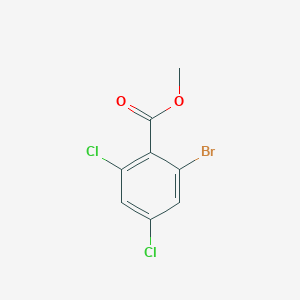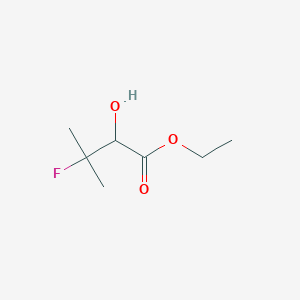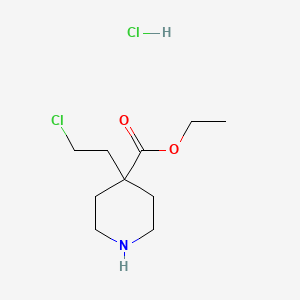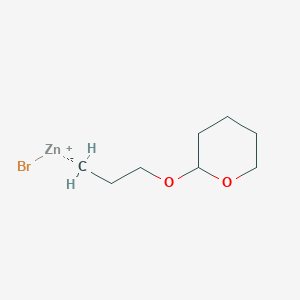
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide, 0.5M in tetrahydrofuran (3-THPZnBr-THF) is a novel organozinc reagent that has been developed for use in organic synthesis. This reagent has been shown to be highly effective in a variety of transformations and is a valuable tool for chemists in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-THPZnBr-THF has been used in a variety of scientific research applications, such as the synthesis of small molecules, the synthesis of peptides, the synthesis of polymers, and the synthesis of organometallic compounds. The reagent has been used in the synthesis of small molecules, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides, such as peptide hormones, peptide antibiotics, and peptide drugs. In addition, 3-THPZnBr-THF has been used in the synthesis of polymers, such as polymers for drug delivery, polymers for tissue engineering, and polymers for biodegradable plastics. Finally, the reagent has been used in the synthesis of organometallic compounds, such as catalysts, organometallic complexes, and organometallic polymers.
Wirkmechanismus
The mechanism of action of 3-THPZnBr-THF is based on the formation of a zinc-bromide complex. The zinc-bromide complex is formed through the reaction of the organozinc reagent with the 2-tetrahydro-2H-pyranoxy bromide. The zinc-bromide complex is then able to react with a variety of organic compounds, such as alcohols, amines, and carboxylic acids, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-THPZnBr-THF have not been extensively studied. However, it is known that the reagent is highly reactive and is capable of forming a variety of products. Therefore, it is likely that the reagent could have a variety of biochemical and physiological effects, depending on the product that is formed.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-THPZnBr-THF is that it is a highly effective reagent for a variety of transformations. The reagent is also relatively easy to use and can be stored at room temperature. The main limitation of the reagent is that it is highly reactive and can potentially form a variety of products, depending on the reaction conditions. Therefore, it is important to be aware of the potential products that could be formed and to use appropriate safety precautions when using the reagent.
Zukünftige Richtungen
The potential future directions for 3-THPZnBr-THF include further research into its biochemical and physiological effects, further research into its potential applications in pharmaceuticals and agrochemicals, and further research into its potential applications in polymer and organometallic synthesis. Additionally, further research into the mechanism of action of the reagent and its potential applications in catalytic reactions could provide valuable insight into its potential uses in the laboratory. Finally, further research into the safety and toxicity of the reagent could provide valuable information for its use in the laboratory.
Synthesemethoden
3-THPZnBr-THF is synthesized through a two-step process. The first step involves the reaction of 3-hydroxypropylzinc bromide with tetrahydrofuran (THF) to form the organozinc reagent. This reaction is conducted in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organozinc reagent. The second step involves the reaction of the organozinc reagent with 2-tetrahydro-2H-pyranoxy bromide to form the desired 3-THPZnBr-THF. This reaction is also conducted in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Eigenschaften
IUPAC Name |
bromozinc(1+);2-propoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTYNSKZNRSYOK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1CCCCO1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)
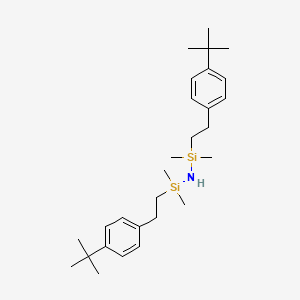


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)

